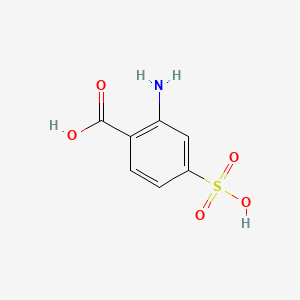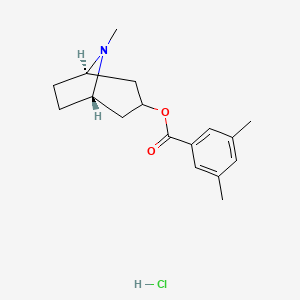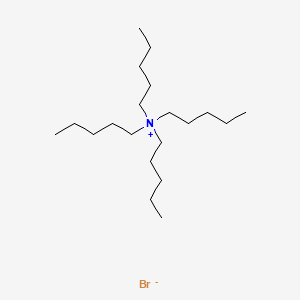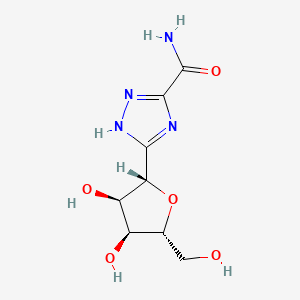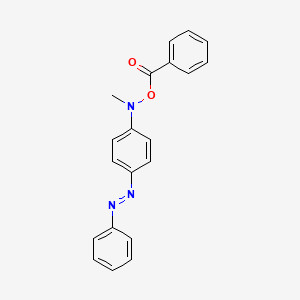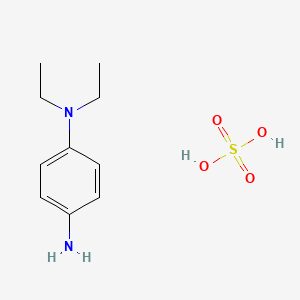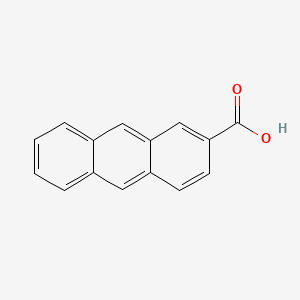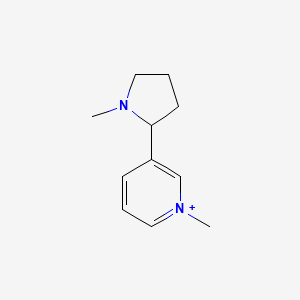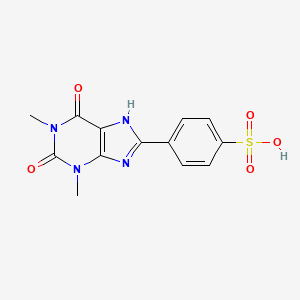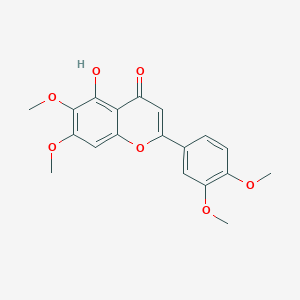
5-Hidroxi-3',4',6,7-tetrametoxiflavona
Descripción general
Descripción
La 5-Desmetilsinensentina es un compuesto flavonoides de origen natural que se ha aislado de plantas como la Stevia satureiifolia var. satureiifolia y la Artemisia princeps . Es conocida por su actividad antiprotozoaria, particularmente contra el Trypanosoma cruzi, el agente causante de la enfermedad de Chagas . El compuesto tiene una fórmula molecular de C19H18O7 y un peso molecular de 358,34 g/mol .
Aplicaciones Científicas De Investigación
La 5-Desmetilsinensentina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los flavonoides y sus propiedades químicas.
Medicina: La investigación ha demostrado que la 5-Desmetilsinensentina tiene una posible actividad anticancerígena, particularmente contra las células madre del cáncer de mama.
Industria: Las propiedades bioactivas del compuesto lo convierten en un candidato para el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de la 5-Desmetilsinensentina implica la inhibición de las vías de señalización clave. Por ejemplo, suprime las vías de señalización Stat3/IL-6 y Stat3/YAP1 en las células madre del cáncer de mama . Esta inhibición conduce a una reducción de la proliferación y la capacidad de las células cancerosas. Además, el compuesto exhibe actividad antiprotozoaria al dirigirse a los epimastigotes y tripomastigotes del Trypanosoma cruzi .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El aislamiento de la 5-Desmetilsinensentina de fuentes naturales involucra varias técnicas cromatográficas. Por ejemplo, el compuesto se puede purificar utilizando cromatografía en columna de gel de sílice, cromatografía en columna de gel Sephadex y cromatografía líquida de alta resolución (HPLC) . Estos métodos generalmente se emplean para separar el compuesto en función de sus propiedades químicas únicas.
Métodos de producción industrial
Si bien hay información limitada sobre la producción industrial de 5-Desmetilsinensentina, los métodos utilizados en entornos de laboratorio se pueden ampliar para fines industriales. El uso de técnicas cromatográficas avanzadas y la optimización de los procesos de extracción pueden facilitar la producción a gran escala de este compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
La 5-Desmetilsinensentina sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: La adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado formas reducidas del compuesto.
Sustitución: Reemplazo de un grupo funcional por otro, lo que puede modificar las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo bajo condiciones controladas, que incluyen temperaturas específicas y niveles de pH, para garantizar los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas del compuesto.
Comparación Con Compuestos Similares
La 5-Desmetilsinensentina es única entre los flavonoides debido a sus propiedades bioactivas específicas. Los compuestos similares incluyen:
Eupatorina: Otro flavonoide con actividad antiprotozoaria, aislado de Stevia satureiifolia.
Cirsimaritina: Un flavonoide con propiedades químicas y actividades biológicas similares.
En comparación con estos compuestos, la 5-Desmetilsinensentina exhibe un mecanismo de acción distinto y un perfil único de actividades biológicas, lo que la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-12-6-5-10(7-14(12)23-2)13-8-11(20)17-15(26-13)9-16(24-3)19(25-4)18(17)21/h5-9,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWSAPKRFOFQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176163 | |
| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21763-80-4 | |
| Record name | 5-Hydroxy-6,7,3′,4′-tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21763-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021763804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-3',4',6,7-TETRAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRF3C7FE9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research suggests that 5-Hydroxy-3',4',6,7-tetramethoxyflavone exhibits several biological activities, including:
- Antitumor activity: It has shown promising antitumor effects in glioblastoma cell lines [] and colon tumor models [].
- Antiprotozoal activity: It displays activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [], and Leishmania braziliensis, the parasite causing leishmaniasis [].
- Anti-inflammatory activity: Studies indicate that it possesses anti-inflammatory properties [] and can suppress the production of inflammatory mediators in LPS-induced RAW264.7 cells [].
ANone: 5-Hydroxy-3',4',6,7-tetramethoxyflavone is a polymethoxyflavone. Its structure consists of a flavone backbone with a hydroxyl group at position 5 and methoxy groups at positions 3', 4', 6, and 7.
A: Research suggests that 5-Desmethylsinensetin, another name for 5-Hydroxy-3',4',6,7-tetramethoxyflavone, can suppress the stemness of breast cancer cells []. The study highlights its potential to target pathways involved in cancer stem cell survival and self-renewal.
A: Studies have evaluated the ability of 5-Hydroxy-3',4',6,7-tetramethoxyflavone and other flavonoids to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase from Trypanosoma cruzi []. This enzyme is crucial for the parasite's energy metabolism, making it a potential drug target.
ANone: 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been isolated from various plant species, including:
- Stevia satureiifolia var. satureiifolia []
- Tanacetum sonbolii []
- Eupatorium altissimum []
- Artemisia sieversiana []
- Artemisia haussknechtii []
- Citrus unshiu × C. sinensis × C. reticulata (Shiranuhi tree branches) []
- Rabdosia rubescens []
- Mentha spicata []
- Premna szemaoensis []
- Tanacetum chiliophyllum var. oligocephalum []
- Artemisia argyi []
- Citrus unshiu (Bujihwa leaf) []
- Inulanthera nuda []
- Artemisia monosperma []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


